Benzo[c]isothiazole-5-carbaldehyde
Overview
Description
Benzo[c]isothiazole-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C8H5NOS. It is a derivative of isothiazole, a five-membered ring containing two electronegative heteroatoms (sulfur and nitrogen) in a 1,2-relationship .
Synthesis Analysis
The synthesis of isothiazole-containing molecules like Benzo[c]isothiazole-5-carbaldehyde has been a subject of study in the field of heterocyclic chemistry . The chemistry of isothiazoles has been intensively developed, with a wide range of selective transformations involving the isothiazole heterocycle . New condensation methods have emerged that address the challenges posed by unstable thiohydroxylamine .Molecular Structure Analysis
The molecular structure of Benzo[c]isothiazole-5-carbaldehyde is characterized by a benzo[c]isothiazole core, which is a fused aromatic ring system incorporating a five-membered isothiazole ring. The isothiazole ring contains two electronegative heteroatoms (sulfur and nitrogen) in a 1,2-relationship .Chemical Reactions Analysis
The chemical reactivity of isothiazole derivatives has been explored in various studies. For instance, the visible-light-promoted cascade cyclization of 2-haloaryl isothiocyanates and isocyanides to access benzo[d]imidazo[5,1-b]thiazoles has been realized efficiently under metal- and photocatalyst-free conditions .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Benzo[c]isothiazole-5-carbaldehyde has been utilized in the synthesis of various heterocyclic compounds. For instance, it's involved in the formation of chromeno[2,3-c]pyrazol-4(1H)-ones through ionic liquid promoted directed annulation in aqueous media (Li et al., 2015). Another study demonstrates its use in synthesizing 1,6,6aλ4-triheterapentalenes (Briggs, Czyżewski, & Reid, 1979).
Photochemical Synthesis
Benzo[c]isothiazole-5-carbaldehyde is involved in the photochemical synthesis of benzo[c]carbazoles. This process utilizes 2-chloroindole-3-carbaldehydes and styrenes in the presence of pyridine to yield benzo[c]carbazoles (Wang, Zhang, Lu, Wu, & Shi, 2008).
Synthesis and Biological Evaluation
This compound has been used in the synthesis and biological evaluation of various Schiff bases, including benzo[d]isothiazole, benzothiazole, and thiazole Schiff bases. These compounds were tested for activity against various diseases, although no antiviral or antimicrobial activity was observed (Vicini et al., 2003).
Formation and Isolation of Benzisothiazole Rings
Research has also focused on the formation and isolation of benzisothiazole rings from oxime-thiophenolate ligands, highlighting the chemical versatility and potential applications of benzo[c]isothiazole-5-carbaldehyde in complex chemical reactions (Fierro, Murphy, Smith, Coles, & Hursthouse, 2006).
Density Functional Theory (DFT) Studies
DFT studies have been conducted on derivatives of benzo[c]isothiazole-5-carbaldehyde, such as 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde, providing insights into their structural and spectroscopic properties (Chen, 2016).
Synthesis of Novel Compounds
Benzo[c]isothiazole-5-carbaldehyde has been instrumental in synthesizing novel compounds with potential biological applications. For example, a series of benzo[d]isothiazole 1,1-dioxide analogues were synthesized for inhibiting enzymes like 5-lipoxygenase and microsomal prostaglandin E2 synthase (Shang et al., 2014).
Mycobacterium Tuberculosis DNA GyrB Inhibition
Further research includes the design and synthesis of benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition, showcasing its potential in developing new antimicrobial agents (Reddy et al., 2014).
Safety And Hazards
Future Directions
Benzo[c]isothiazole-5-carbaldehyde and other isothiazole derivatives have potential applications in various fields such as medicinal chemistry and organic synthesis . For instance, a simple small molecule of 4,7-bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole (BTF), is first used as a second acceptor material to fabricate efficient ternary polymer solar cells . This suggests that Benzo[c]isothiazole-5-carbaldehyde could also find potential applications in similar areas.
properties
IUPAC Name |
2,1-benzothiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS/c10-4-6-1-2-8-7(3-6)5-11-9-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOPCERHNURYMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSC=C2C=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[c]isothiazole-5-carbaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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